molecular formula C18H24ClN5O2S B2631849 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216578-18-5

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2631849
CAS RN: 1216578-18-5
M. Wt: 409.93
InChI Key: AHBADYWIQQIKEH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN5O2S and its molecular weight is 409.93. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Researchers have developed various carboxamide derivatives, including compounds structurally related to N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride, to evaluate their cytotoxic properties against different cancer cell lines. One study demonstrated that such derivatives exhibit potent cytotoxic effects, highlighting their potential as anticancer agents. Specifically, derivatives were found to have significant growth inhibitory properties against murine leukemia, human leukemia, and lung carcinoma cell lines, with some compounds demonstrating IC50 values lower than 10 nM, indicating their high potency as cytotoxins (Deady et al., 2003).

Antimicrobial Activity

Another avenue of research has involved the exploration of these compounds for antimicrobial applications. Derivatives of the chemical compound have been synthesized and assessed for their efficacy against a variety of microbial pathogens. Studies have identified certain derivatives with promising antimicrobial activities, suggesting the potential use of these compounds in developing new antimicrobial agents. This research underscores the versatility of such compounds and their potential contribution to addressing the challenge of antibiotic resistance (Basavarajaiah & Mruthyunjayaswamy, 2008).

Anticancer Derivatives

Further investigations have focused on the synthesis of anticancer derivatives, incorporating the structural framework of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride. These studies have aimed at understanding the mechanism of action and enhancing the cytotoxic efficacy of these compounds against various cancer cell lines. Research findings suggest that modifications to the molecular structure can significantly impact the anticancer activity, providing a basis for the development of novel therapeutic agents (Bu et al., 2002).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S.ClH/c1-12-11-13(22(4)20-12)17(24)23(10-9-21(2)3)18-19-16-14(25-5)7-6-8-15(16)26-18;/h6-8,11H,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBADYWIQQIKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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